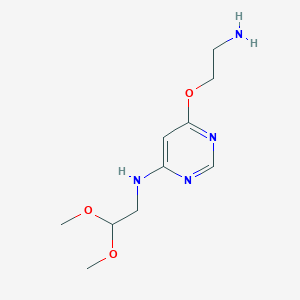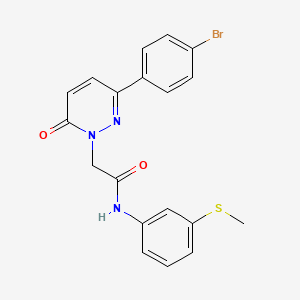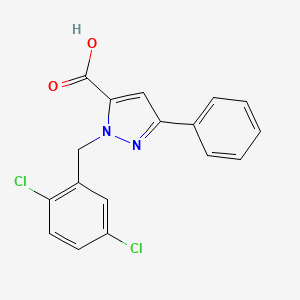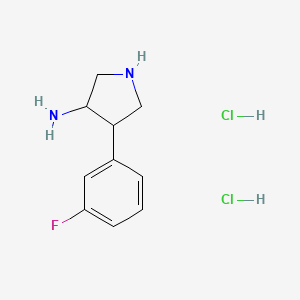![molecular formula C12H20N2O4 B14879880 Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14879880.png)
Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is known for its rigidity and three-dimensional shape, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step often involves a cyclization reaction to form the spirocyclic framework. For example, a cycloaddition reaction can be employed to create the spirocyclic core.
Functional group modifications: Subsequent steps involve the introduction of functional groups such as the tert-butyl ester, hydroxy, and oxo groups. These modifications can be achieved through various organic reactions, including oxidation, reduction, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: Functional groups on the spirocyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol.
Scientific Research Applications
Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The spirocyclic scaffold is valuable in drug design due to its rigidity and three-dimensional shape, which can enhance the binding affinity and selectivity of drug candidates.
Biological Studies: This compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic core can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic core but with a different ring size.
Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate: This compound has additional oxo groups, which can influence its reactivity and properties.
Uniqueness
Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-8(15)4-9(16)13-12/h8,15H,4-7H2,1-3H3,(H,13,16) |
InChI Key |
BYNKSSUALKLWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14879818.png)


![4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14879827.png)
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14879828.png)







